![molecular formula C13H19NO B1525144 3-[2-(Benzyloxy)éthyl]pyrrolidine CAS No. 1220035-71-1](/img/structure/B1525144.png)
3-[2-(Benzyloxy)éthyl]pyrrolidine
Vue d'ensemble
Description
“3-[2-(Benzyloxy)ethyl]pyrrolidine” is a compound that belongs to the class of pyrrolidine alkaloids . Pyrrolidine alkaloids are a group of naturally occurring nitrogen-containing compounds produced by a variety of organisms, including bacteria, fungi, plants, and animals . They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Synthesis Analysis
Pyrrolidine alkaloids can be synthesized through a variety of methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen-containing ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine alkaloids can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloadditions with various α-substituted acrylates to provide chiral C4-ester-quaternary exo- or endo-pyrrolidines . They can also undergo C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Applications De Recherche Scientifique
Découverte et développement de médicaments
Pyrrolidine : les dérivés sont largement utilisés dans la découverte de médicaments en raison de leurs propriétés pharmacophores, qui permettent une exploration efficace de l'espace chimique . Les facteurs stériques et la stéréochimie du cycle pyrrolidine contribuent de manière significative à l'activité biologique des composés. La non-planarité du cycle, connue sous le nom de « pseudorotation », augmente la couverture tridimensionnelle, ce qui est crucial pour la liaison aux protéines énantiosélectives.
Profil d'activité biologique
La relation structure-activité (RSA) des dérivés de la pyrrolidine est un domaine d'étude clé. Les chercheurs étudient comment les variations de la structure de ces composés affectent leur activité biologique . Cela comprend l'examen de l'influence de différents substituants sur le cycle pyrrolidine et de la manière dont ils modulent l'interaction avec les cibles biologiques.
Pharmacothérapie
Les alcaloïdes de la pyrrolidine présentent une gamme d'activités pharmacologiques, notamment des effets antioxydants, anti-inflammatoires, antibactériens, antifongiques, antiparasitaires, anthelminthiques, anticancéreux, antihyperglycémiques et neuropharmacologiques . Ces propriétés en font des candidats prometteurs pour le développement de nouveaux agents thérapeutiques.
Identification de composés de tête
En raison de leurs diverses activités biologiques, les dérivés de la pyrrolidine sont considérés comme d'excellentes sources pour identifier des composés de tête en pharmacothérapie . Les composés de tête sont des composés chimiques qui se présentent comme un point de départ prometteur pour la conception de médicaments et qui possèdent l'activité biologique souhaitée avec un potentiel d'optimisation.
Agents protecteurs d'organes
Certains dérivés de la pyrrolidine ont montré des propriétés protectrices des organes, qui peuvent être exploitées pour développer des médicaments qui préviennent les dommages aux organes dans diverses conditions pathologiques . Cela comprend la protection contre les toxines ou les facteurs de stress qui peuvent provoquer des lésions organiques.
Neuropharmacologie
Les dérivés de la pyrrolidine ont été étudiés pour leurs effets sur le système nerveux. Les composés contenant le cycle pyrrolidine ont montré un potentiel dans le traitement des troubles neurologiques et peuvent agir comme des agents neuroprotecteurs . Cela comprend le développement de traitements pour la neurotoxicité et les maladies neurodégénératives.
Safety and Hazards
The safety data sheet for pyrrolidine suggests that it should be handled with care. It recommends washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Pyrrolidine alkaloids have been recognized for their promising biological effects and can be some of the best sources of pharmacologically active lead compounds . Therefore, future research could focus on further exploring the biological activities of these compounds and developing them into effective therapeutic agents .
Mécanisme D'action
Target of Action
Pyrrolidine derivatives are known to interact with various biological targets, including receptors and enzymes . The specific targets of 3-[2-(Benzyloxy)ethyl]pyrrolidine would depend on its chemical structure and the physiological environment in which it is present.
Mode of Action
It is known that pyrrolidine derivatives can undergo various chemical reactions, such as nucleophilic substitution and oxidation . These reactions could potentially lead to changes in the targets that 3-[2-(Benzyloxy)ethyl]pyrrolidine interacts with.
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in various biochemical pathways, including those related to the synthesis of n-heterocycles . The impact of 3-[2-(Benzyloxy)ethyl]pyrrolidine on these pathways would depend on its specific chemical structure and the physiological environment in which it is present.
Propriétés
IUPAC Name |
3-(2-phenylmethoxyethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-4-13(5-3-1)11-15-9-7-12-6-8-14-10-12/h1-5,12,14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACFOICNHWFXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



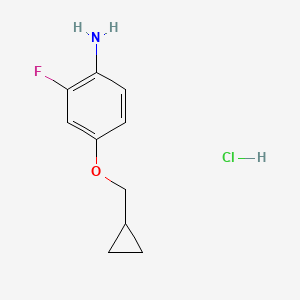
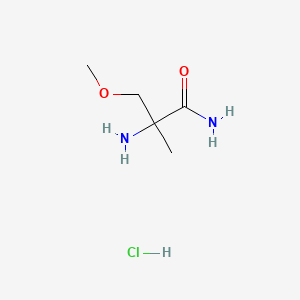
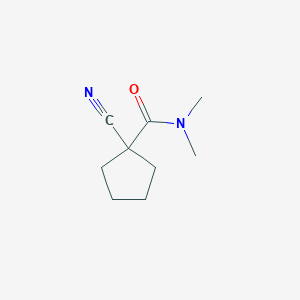

amino}acetic acid](/img/structure/B1525067.png)
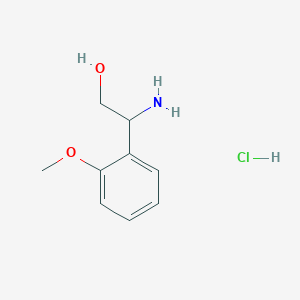
![4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride](/img/structure/B1525071.png)
![1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1525073.png)
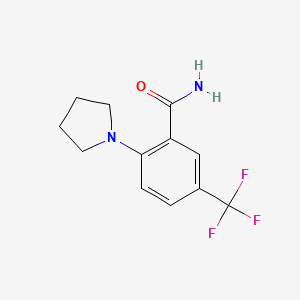

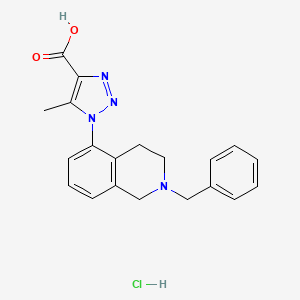

![4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline](/img/structure/B1525081.png)
